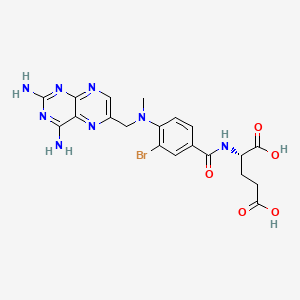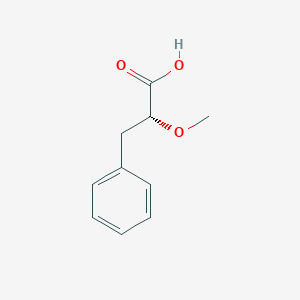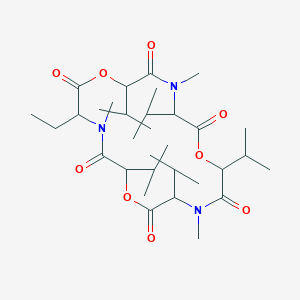![molecular formula C31H33N3O7 B12291700 12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B12291700.png)
12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CMLD012612 is a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A). This compound is known for its ability to inhibit cell translation and exhibits cytotoxicity towards NIH/3T3 cells with an IC50 value of 2 nanomolar . It has shown significant potential in cancer research due to its anti-neoplastic activity .
Méthodes De Préparation
CMLD012612 is an amidino-rocaglate containing a hydroxamate group . The synthetic route involves the incorporation of these functional groups into the molecular structure. The preparation of CMLD012612 typically involves multiple steps, including the formation of the amidino group and the hydroxamate ester. The exact reaction conditions and industrial production methods are proprietary and often involve custom synthesis services .
Analyse Des Réactions Chimiques
CMLD012612 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:
Oxidation: The hydroxamate group can be oxidized under specific conditions.
Reduction: The amidino group can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amidino and hydroxamate groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
CMLD012612 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of eukaryotic initiation factor 4A.
Biology: The compound is utilized to investigate the role of eukaryotic initiation factor 4A in cellular translation.
Mécanisme D'action
The primary mechanism of action of CMLD012612 involves its interaction with eukaryotic initiation factor 4A1. The compound inhibits eukaryotic translation initiation by modifying the behavior of the RNA helicase eukaryotic initiation factor 4A . This inhibition leads to the suppression of protein synthesis, which is crucial for the proliferation of cancer cells. The sensitivity of cells to CMLD012612 is dependent on the presence of eukaryotic initiation factor 4A1, with cells harboring rocaglate-resistant eukaryotic initiation factor 4A1 alleles showing reduced sensitivity .
Comparaison Avec Des Composés Similaires
CMLD012612 is unique due to its potent inhibition of eukaryotic initiation factor 4A and its cytotoxicity towards NIH/3T3 cells. Similar compounds include:
CR-1-31-B: Another eukaryotic initiation factor 4A inhibitor with similar inhibitory effects on cellular translation.
CMLD012073: A lead compound with inhibitory effects on cellular translation and cytotoxicity towards NIH/3T3 cells.
These compounds share similar mechanisms of action but differ in their potency and specific molecular interactions with eukaryotic initiation factor 4A .
Propriétés
Formule moléculaire |
C31H33N3O7 |
|---|---|
Poids moléculaire |
559.6 g/mol |
Nom IUPAC |
12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide |
InChI |
InChI=1S/C31H33N3O7/c1-18-32-30-26-23(39-5)16-22(38-4)17-24(26)41-29(30,20-12-14-21(37-3)15-13-20)25(19-10-8-7-9-11-19)27(31(30,36)33-18)28(35)34(2)40-6/h7-17,25,27,36H,1-6H3,(H,32,33) |
Clé InChI |
GEGBQVSIWBLDJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC23C4=C(C=C(C=C4OC)OC)OC2(C(C(C3(N1)O)C(=O)N(C)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)
![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)
![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)


![methyl (3aR,4R,7aR)-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-3aH,4H,7aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12291656.png)

![[4,5-Diacetyloxy-5-(nitromethyl)-2-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12291662.png)

![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)
![3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-](/img/structure/B12291677.png)

